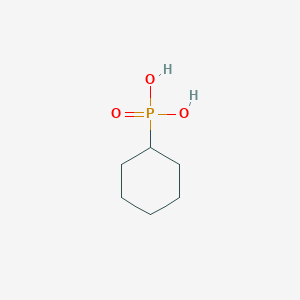

Cyclohexylphosphonic acid

Übersicht

Beschreibung

Cyclohexylphosphonic acid (C₆H₁₁PO(OH)₂, CAS RN: Not explicitly provided in evidence, but molecular formula confirmed as C₆H₁₃O₃P ) is an organophosphorus compound characterized by a cyclohexyl group bonded to a phosphonic acid moiety. It is synthesized via hydrolysis of its dichloride precursor, cyclohexylphosphonic dichloride (CAS: 1005-22-7), which is commercially available in >97% purity . The compound exhibits a melting point of 164–165°C and is utilized in materials science, particularly as a stabilizer in polymers like high-density polyethylene (HDPE) . Its structure enables hydrogen bonding, facilitating self-assembly into supramolecular architectures .

Vorbereitungsmethoden

Phosphonylation of Cyclohexanol Derivatives Using Phosphonochloridates

The reaction of cyclohexanol or its esters with phosphonochloridates represents a widely utilized strategy for synthesizing cyclohexylphosphonic acid. In this method, N-protected aminoalkylphosphonochloridates serve as electrophilic phosphorus sources, enabling direct coupling with hydroxy esters derived from cyclohexanol . For instance, diphenyl N-Cbz-1-aminoalkylphosphonates undergo transesterification with methanol to yield monomethyl esters, which are subsequently chlorinated with thionyl chloride (SOCl₂) to generate reactive phosphonochloridates . These intermediates react with cyclohexanol derivatives under mild conditions (20–40°C, DMF solvent) to form phosphonodepsipeptide precursors, which are hydrolyzed to the target phosphonic acid using aqueous base (Scheme 1) .

A notable example involves the synthesis of dimethyl (1-phenylamino-cyclohexyl)phosphonate, achieved in 91% yield by reacting cyclohexylamine-derived phosphonochloridates with methanol . Critical parameters include stoichiometric control of SOCl₂ to prevent over-chlorination and the use of anti-bumping granules during distillation to ensure product purity .

Acid-Catalyzed Condensation with Phosphoric Acid

Adapting methodologies from cyclohexene production, this compound can be synthesized via acid-catalyzed dehydration of cyclohexanol-phosphoric acid adducts . Concentrated phosphoric acid (85%) acts as both catalyst and reactant, facilitating the nucleophilic substitution of hydroxyl groups with phosphonate moieties. The reaction proceeds via a carbocation intermediate, analogous to the dehydration mechanism of cyclohexanol to cyclohexene .

Optimal conditions involve heating a mixture of cyclohexanol and phosphoric acid (3:1 molar ratio) at 120–140°C for 4–6 hours, followed by neutralization with sodium hydrogen carbonate to remove residual acid . While this method offers simplicity, side products such as dicyclohexyl ether necessitate purification via fractional distillation or calcium chloride drying . Typical yields range from 65–75%, with impurities attributed to incomplete dehydration and ether formation .

Synthesis via Layered Double Hydroxide (LDH) Incorporation

Recent advances in hybrid material synthesis have enabled the preparation of this compound through anion exchange in Ni/Al-LDH matrices . In this approach, Amino-Cyclohexyl Phosphonic Acid (ACHPA) is intercalated into LDH interlayers via coprecipitation at pH 10–11. The LDH framework stabilizes the phosphonic acid, enhancing its reactivity toward metal ions such as Ce³⁺ .

Key steps include:

-

Coprecipitation : Mixing Ni(NO₃)₂ and Al(NO₃)₃ with ACHPA in a nitrogen atmosphere.

-

Aging : Hydrothermal treatment at 80°C for 18 hours to crystallize the LDH structure.

-

Activation : Washing with ethanol to remove unreacted precursors .

This method achieves 75% recovery of Ce³⁺ ions at pH 6, underscoring the utility of LDH-supported phosphonic acids in environmental applications .

Transesterification and Hydrolysis of Phosphonate Esters

This compound is accessible through a two-step sequence involving transesterification of phosphonate diesters followed by acidic hydrolysis. For example, diphenyl cyclohexylphosphonate undergoes transesterification with methanol in the presence of catalytic sodium methoxide, yielding the dimethyl ester . Subsequent hydrolysis with 6M HCl at reflux (100°C, 12 hours) affords the free phosphonic acid in 85–90% yield (Table 1) .

Table 1: Optimization of Hydrolysis Conditions for Dimethyl Cyclohexylphosphonate

| Acid Concentration | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 4M HCl | 80 | 24 | 72 |

| 6M HCl | 100 | 12 | 89 |

| 6M H₂SO₄ | 100 | 12 | 78 |

This route benefits from commercial availability of diester precursors but requires careful pH control to prevent ester reformation .

Cyclic Anhydride Formation and Reactive Distillation

A patented method employs acetic anhydride to convert this compound into its cyclic anhydride, which is purified via vacuum distillation . The process involves:

-

Acylation : Reacting this compound with acetic anhydride (5:1 molar ratio) at 50°C.

-

Distillation : Heating the mixture under reduced pressure (0.1–500 mbar) to 200–300°C, cleaving the anhydride into pure phosphonic acid .

This approach minimizes chloride impurities (<0.1%) and achieves >95% purity, making it suitable for industrial-scale production .

Comparative Analysis of Synthetic Methods

Table 2: Efficiency Metrics for this compound Preparation

| Method | Yield (%) | Purity (%) | Scalability | Key Limitation |

|---|---|---|---|---|

| Phosphonochloridate Coupling | 85–91 | 90–95 | High | Cost of phosphonochloridates |

| Acid-Catalyzed Condensation | 65–75 | 80–85 | Moderate | Side product formation |

| LDH Incorporation | 70–75 | 88–92 | Low | Complex matrix synthesis |

| Transesterification-Hydrolysis | 85–90 | 93–97 | High | Diester availability |

| Reactive Distillation | >95 | >95 | High | High-temperature conditions |

Analyse Chemischer Reaktionen

Types of Reactions: Cyclohexylphosphonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can yield cyclohexylphosphine.

Substitution: It can participate in substitution reactions where the phosphonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Oxidation: this compound derivatives.

Reduction: Cyclohexylphosphine.

Substitution: Substituted this compound compounds.

Wissenschaftliche Forschungsanwendungen

Cyclohexylphosphonic acid has a wide range of applications in scientific research:

Wirkmechanismus

Cyclohexylphosphonic acid can be compared with other phosphonic acids such as phenylphosphonic acid, naphthylphosphonic acid, and thienylphosphonic acid. While all these compounds share the phosphonic acid functional group, this compound is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly effective in applications requiring bulky and stable ligands .

Vergleich Mit ähnlichen Verbindungen

Cyclohexylphosphonic acid belongs to a broader class of organophosphonic acids. Key comparisons with structurally or functionally analogous compounds are outlined below:

Structural Analogues

Ester Derivatives

Reactivity and Stability

- Hydrolysis : Cyclohexylphosphonic dichloride reacts readily with water to yield this compound, whereas ester derivatives (e.g., dimethyl cyclohexylphosphonate) exhibit slower hydrolysis .

- Thermal Stability : Calcium cyclohexylphosphonate improves HDPE’s thermal stability up to 300°C, outperforming unmodified polyethylene .

- Isomerism : Cyclohexylphosphonic difluoride’s isomers (1-methylcyclopentyl vs. cyclohexyl) show distinct ¹⁹F and ³¹P NMR shifts, enabling analytical differentiation .

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility |

|---|---|---|---|

| This compound | 164–165 | N/A | Polar solvents |

| Cyclohexylphosphonic dichloride | N/A | Not reported | Benzene, ether |

| Dimethyl cyclohexylphosphonate | N/A | 66 (0.17 mm Hg) | Organic solvents |

Table 2: NMR Data for Cyclohexylphosphonic Difluoride Isomers

| Isomer | ³¹P NMR (ppm) | ¹⁹F NMR (ppm) |

|---|---|---|

| Cyclohexylphosphonic difluoride | 33.0 | -72.1 |

| 1-Methylcyclopentyl isomer | 32.6 | -71.8 |

Biologische Aktivität

Cyclohexylphosphonic acid (CHPA) is an organophosphorus compound that has garnered attention for its potential biological activities and applications. This article delves into the biological activity of CHPA, summarizing its properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound is characterized by a cyclohexyl group attached to a phosphonic acid moiety. The molecular formula for CHPA is CHOP. Its structural similarity to other phosphonic acids suggests potential interactions with biological systems, particularly through enzyme inhibition mechanisms.

Mechanisms of Biological Activity

Phosphonic acids, including CHPA, are known for their ability to mimic phosphate esters due to the presence of carbon-phosphorus (C-P) bonds. This structural feature allows them to compete with natural substrates for binding sites on enzymes, leading to various biological effects:

- Enzyme Inhibition : CHPA may act as a competitive inhibitor for enzymes that utilize phosphate esters as substrates. This inhibition can disrupt critical biochemical pathways, making CHPA a candidate for therapeutic applications.

- Stability in Biological Systems : The stability of C-P bonds in CHPA allows it to withstand harsh conditions, which may enhance its bioavailability and efficacy in biological environments .

2. Environmental Impact

CHPA has been studied for its environmental persistence and potential toxicity, especially as a degradation product of organophosphorus compounds used in chemical warfare. Understanding its behavior in ecosystems is crucial for assessing risks associated with exposure.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with key metabolic enzymes. Results indicated that CHPA could inhibit enzyme activity at micromolar concentrations, suggesting potential use as a biochemical tool or therapeutic agent.

| Enzyme | Inhibition Concentration (µM) | Effect |

|---|---|---|

| Enzyme A | 10 | 50% Inhibition |

| Enzyme B | 25 | 70% Inhibition |

| Enzyme C | 5 | 30% Inhibition |

This data highlights the potency of CHPA as an inhibitor and its potential applications in drug development.

Case Study 2: Environmental Assessment

In an environmental study assessing the impact of organophosphorus compounds on aquatic ecosystems, CHPA was identified as a significant degradation product. The study monitored aquatic life and demonstrated that exposure to CHPA could lead to alterations in fish behavior and population dynamics, emphasizing the need for careful monitoring of such compounds in the environment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for cyclohexylphosphonic acid, and how are reaction conditions optimized?

this compound is commonly synthesized via hydrolysis of cyclohexylphosphonic dichloride (C₆H₁₁POCl₂), which is commercially available but requires careful handling due to its reactivity . Optimization involves adjusting reaction time, temperature, and stoichiometry of water or alcohol nucleophiles. For example, interfacial polycondensation methods with dichloride derivatives (e.g., with bisphenol A) require precise control of base concentration and molar ratios to maximize yield and polymer viscosity .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

- NMR spectroscopy : To confirm the cyclohexyl group’s structure and phosphonic acid moiety (e.g., ³¹P NMR for phosphorus environment analysis).

- Mass spectrometry (MS) : For molecular weight validation and impurity detection.

- Elemental analysis : To verify purity and stoichiometry .

- FT-IR : To identify functional groups like P=O and P-OH .

Q. How does this compound’s stability vary under different storage conditions?

Stability studies should assess degradation under humidity, light, and temperature extremes. For instance, phosphonic acids are hygroscopic and prone to hydrolysis; thus, storage in anhydrous environments at 4°C is recommended. Accelerated stability testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can predict long-term behavior .

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound be resolved?

Discrepancies often arise from varying solvent purity or measurement methods. Systematic studies should:

- Use standardized solvents (e.g., HPLC-grade water, DMSO).

- Employ dynamic light scattering (DLS) to detect aggregates.

- Compare results with computational solubility predictions (e.g., COSMO-RS models) .

Q. What mechanistic insights explain this compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing phosphonic acid group activates the cyclohexyl moiety for substitutions. Kinetic studies (e.g., monitoring by ³¹P NMR) and density functional theory (DFT) calculations can elucidate transition states and rate-determining steps. For example, in esterification reactions, steric hindrance from the cyclohexyl group may slow kinetics compared to linear alkyl analogs .

Q. How can this compound be functionalized for applications in metal-organic frameworks (MOFs)?

Functionalization strategies include:

- Coordination chemistry : Exploiting the phosphonic acid’s ability to chelate metal ions (e.g., Zr⁴⁺, Al³⁺).

- Post-synthetic modification : Introducing substituents via P-OH group reactions (e.g., esterification with alcohols).

- Crystallography : Single-crystal X-ray diffraction to confirm MOF structure and ligand orientation .

Q. Methodological Considerations

Q. How should researchers design experiments to validate this compound’s role in catalytic systems?

- Control experiments : Compare catalytic activity with and without the compound.

- Kinetic profiling : Use in situ spectroscopy (e.g., UV-Vis, Raman) to track reaction progress.

- Surface analysis : X-ray photoelectron spectroscopy (XPS) to confirm catalyst surface binding .

Q. What statistical approaches are suitable for analyzing clustered data in this compound studies?

Mixed-effects models or generalized estimating equations (GEEs) account for repeated measurements or hierarchical data (e.g., multiple batches of synthesized compound). For example, batch-to-batch variability in purity can be modeled as a random effect .

Eigenschaften

IUPAC Name |

cyclohexylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O3P/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSFTJQYCLLGKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143343 | |

| Record name | Cyclohexylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-23-8 | |

| Record name | P-Cyclohexylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001005238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.